4SC-205 -

4SC-205

Catalog Number: EVT-1533606
CAS Number:
Molecular Formula: C33H38N8O4S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor 4SC-205 selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.
Overview

4SC-205 is a small-molecule inhibitor specifically targeting the human kinesin-related motor protein Eg5, also known as KIF11 or kinesin spindle protein-5. This compound is recognized for its potential antineoplastic activity, which refers to its ability to inhibit tumor growth. The mechanism of action involves selective inhibition of Eg5, leading to mitotic disruption, apoptosis, and subsequent cell death. Eg5 plays a crucial role in regulating spindle dynamics during mitosis, making it a significant target in cancer therapy .

Source and Classification

4SC-205 is classified as an antineoplastic agent and is primarily studied within the context of cancer treatment. It has been synthesized through structure-based design and virtual screening methods aimed at identifying effective inhibitors of Eg5. The compound is typically available as a solid powder with a purity exceeding 98%.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4SC-205 involves multiple steps that include the formation of key intermediates followed by final coupling reactions. Common synthetic routes utilize organic solvents and catalysts under controlled temperature and pressure conditions. The industrial production of this compound focuses on optimizing these reaction conditions to achieve high yield and purity, often employing purification techniques such as crystallization and chromatography.

Synthetic Routes

  1. Initial Formation: Key intermediates are synthesized through reactions involving various reagents.
  2. Coupling Reactions: Final products are formed by coupling these intermediates.
  3. Purification: Techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired compound.
Molecular Structure Analysis

Structure and Data

The molecular formula of 4SC-205 is C40H51Cl4N5O4C_{40}H_{51}Cl_{4}N_{5}O_{4}, with a molecular weight of 807.7 g/mol. Its IUPAC name is:

2 4 4S 5R 2 4 tert butyl 2 ethoxyphenyl 4 5 bis 4 chlorophenyl 4 5 dimethylimidazole 1 carbonyl piperazin 1 yl 1 morpholin 4 ylethanone dihydrochloride\text{2 4 4S 5R 2 4 tert butyl 2 ethoxyphenyl 4 5 bis 4 chlorophenyl 4 5 dimethylimidazole 1 carbonyl piperazin 1 yl 1 morpholin 4 ylethanone dihydrochloride}

The compound's structural representation includes multiple functional groups that contribute to its biological activity, including chlorophenyl groups and a morpholine ring.

Structural Characteristics

  • InChI Key: LSDSITOZGWIHGA-IBBBAUQKSA-N
  • SMILES Representation:
CCOC1 C C CC C1 C C C C C2 NC C N2C O N3CCN CC3 CC O N4CCOCC4 C C5 CC C C C5 Cl C C6 CC C C C6 Cl Cl Cl\text{CCOC1 C C CC C1 C C C C C2 NC C N2C O N3CCN CC3 CC O N4CCOCC4 C C5 CC C C C5 Cl C C6 CC C C C6 Cl Cl Cl}
Chemical Reactions Analysis

Reactions and Technical Details

4SC-205 undergoes various chemical reactions, including:

  1. Oxidation: The addition of oxygen or removal of hydrogen.
  2. Reduction: The addition of hydrogen or removal of oxygen.
  3. Substitution: Replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to facilitate desired transformations.

Major Products

The primary products from these reactions include various intermediates leading to the final form of 4SC-205, characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Mechanism of Action

The mechanism through which 4SC-205 exerts its effects involves the inhibition of Eg5 activity, disrupting normal mitotic processes. This disruption leads to:

  • Mitotic Arrest: Cells are unable to complete mitosis effectively.
  • Apoptosis: Triggering programmed cell death pathways due to prolonged mitotic stress.

Research indicates that this mechanism can potentiate the effects of standard and targeted therapies in cancer treatment, particularly in neuroblastoma models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), insoluble in water
  • Storage Conditions: Should be stored dry, in dark conditions at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term storage.

Chemical Properties

The compound has a high purity level (>98%) and exhibits stability under proper storage conditions. Its chemical behavior is influenced by its functional groups, which facilitate interactions with biological targets .

Applications

Scientific Uses

4SC-205 is primarily utilized in cancer research due to its ability to inhibit the Eg5 motor protein, making it a valuable tool in studying mitotic processes and developing new cancer therapies. Its potential applications include:

  • Antineoplastic Research: Investigating its efficacy against various cancers.
  • Combination Therapies: Exploring synergistic effects with other therapeutic agents.
  • Mechanistic Studies: Understanding the role of kinesin proteins in cell division and tumor progression .
Introduction to 4SC-205 and KIF11 Biology

Kinesin Spindle Protein (KIF11/Eg5) in Mitotic Regulation and Oncogenesis

Kinesin Family Member 11 (KIF11), also termed Eg5 or kinesin spindle protein (KSP), is a mitotic kinesin essential for accurate cell division. As a plus-end-directed motor protein, KIF11 generates opposing forces necessary for centrosome separation and the establishment of the bipolar mitotic spindle during prometaphase. This process is fundamental for equal chromosome segregation into daughter cells. Inhibition of KIF11 disrupts spindle assembly, leading to characteristic monoastral spindle formation, irreversible mitotic arrest, and ultimately, apoptosis via caspase-dependent pathways [5].

KIF11 is overexpressed in numerous malignancies, correlating with aggressive phenotypes and poor prognosis. Transcriptomic analyses reveal elevated KIF11 mRNA levels in high-risk neuroblastoma compared to low/intermediate-risk groups. High KIF11 expression independently predicts poorer overall survival (Hazard Ratio = 3.051) and associates with genomic instability markers like MYCN amplification, 1p36 deletion, and 17q23 gain [1] [4]. Similar patterns are observed in glioblastoma (GBM), prostate cancer, and other solid tumors, positioning KIF11 as both a biomarker and therapeutic target [6] [8].

Table 1: KIF11 Inhibitors in Clinical Development

Generic NameAlternate NameCompanyDevelopment PhaseKey Distinction
IspinesibSB-715992Cytokinetics/GSKPhase 1/2First clinical KIF11 inhibitor
FilanesibARRY-520Array BioPharmaPhase 3Most advanced in multiple myeloma
LitronesibLY2523355Eli LillyPhase 1/2
AZD4877AstraZenecaPhase 1/2
4SC-205LH-0314SC AGPhase 1First oral KIF11 inhibitor

Rationale for Targeting KIF11 in Oncology: Mitotic Arrest and Apoptosis Induction

Therapeutic targeting of KIF11 exploits the heightened dependence of cancer cells on mitotic fidelity. Unlike microtubule-targeting agents (e.g., vinca alkaloids, taxanes), KIF11 inhibitors specifically disrupt mitotic spindle assembly without interfering with interphase microtubule functions in post-mitotic cells (e.g., neuronal transport). This selectivity theoretically reduces neurotoxicity—a major limitation of classical antimitotics [5] [9].

Preclinical evidence robustly supports KIF11 inhibition as a potent antitumor strategy:

  • Monotherapy Efficacy: Genetic silencing of KIF11 reduces neuroblastoma xenograft growth by 3–4-fold. Pharmacologic inhibition with 4SC-205 induces mitotic arrest (evidenced by phospho-histone H3 accumulation), apoptosis (PARP cleavage), and significant tumor shrinkage in patient-derived orthotopic xenografts (PDOX) of high-risk neuroblastoma (14.75-fold tumor weight reduction) [1] [4].
  • Metastasis Suppression: In neuroblastoma liver metastasis models, 4SC-205 delays metastatic outgrowth and extends median animal lifespan by 27% (33 days to 42 days) [1].
  • Synergy with Standard Therapies: KIF11 inhibition demonstrates additive effects when combined with DNA-damaging agents (cisplatin, doxorubicin, topotecan) or targeted agents (ALK inhibitors ceritinib/lorlatinib; MEK inhibitor selumetinib), achieving 2–3-fold greater proliferation reduction than single agents [1] [4].

Historical Development of KIF11 Inhibitors: From Monastrol to Second-Generation Agents

First-Generation Inhibitors and Clinical Challenges

The discovery of monastrol in 1999 marked the first proof-of-concept KIF11 inhibitor. While insufficiently potent for clinical use, it validated KIF11 as a druggable target and provided a structural template for optimization [5]. Subsequent agents like ispinesib (SB-715992) entered clinical trials in 2004. Though well-tolerated without neurotoxicity, they exhibited dose-limiting hematologic toxicities (neutropenia, leukopenia) and modest single-agent efficacy in solid tumors. Most advanced as monotherapy for multiple myeloma, filanesib (ARRY-520) is the sole inhibitor progressing to Phase 3 trials [5].

4SC-205: Mechanism and Preclinical Profile as a Second-Generation Agent

4SC-205 emerged as a structurally distinct, orally bioavailable KIF11 inhibitor developed by 4SC AG. It binds the ATP-binding pocket of KIF11, preventing motor domain ATP hydrolysis and force generation required for spindle bipolarity [9]. Its oral administration enables sustained target inhibition, contrasting with intravenous first-gen agents [1] [9].

Preclinical studies highlight its broad and potent antitumor activity:

  • Neuroblastoma: Causes mitotic arrest and apoptosis in cell lines, 3D spheroids, and xenografts. Reduces tumor volume in metastatic models [1] [4].
  • Prostate Cancer: Synergizes with androgen receptor (AR) inhibitors (e.g., enzalutamide) in castration-resistant models by disrupting an AR-KIF11 feedback loop [3].
  • Glioblastoma: While tested with ispinesib, KIF11 inhibition radiosensitizes GBM cells by enriching cells in radiosensitive mitotic phase [6].

Table 2: Preclinical Efficacy of 4SC-205 Across Cancer Models

Cancer ModelExperimental SystemKey FindingReference
NeuroblastomaPatient-derived orthotopic xenograft14.75-fold tumor weight reduction vs. vehicle [1]
NeuroblastomaLiver metastasis model27% extension in median survival (33→42 days) [1]
Castration-resistant prostate cancerXenograftsSynergy with enzalutamide; suppresses tumor growth [3]
LymphomaCell proliferation assaysIC₅₀ values in nanomolar range [9]

Properties

Product Name

4SC-205

Molecular Formula

C33H38N8O4S

Synonyms

4SC205; 4SC 205; 4SC-205;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.